2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenoxy group, a thiophene ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone. Cyclization of this intermediate with phosphorus oxychloride (POCl3) results in the formation of the oxadiazole ring, producing the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products of these reactions include substituted derivatives, oxidized or reduced forms of the thiophene ring, and various cyclized heterocyclic compounds.
Scientific Research Applications
2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s bromophenoxy group can interact with enzymes and receptors, while the thiophene and oxadiazole rings contribute to its binding affinity and specificity. These interactions can modulate various biological processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(thiophen-2-yl)methanone: Shares the bromophenyl and thiophene groups but lacks the oxadiazole ring.
2-(4-Bromophenoxy)acetic acid: Contains the bromophenoxy group but lacks the thiophene and oxadiazole rings.
Thiophene-2-carboxylic acid: Features the thiophene ring but lacks the bromophenoxy and oxadiazole groups.
Uniqueness
2-(4-bromophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10BrN3O3S |
---|---|
Molecular Weight |
380.22 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C14H10BrN3O3S/c15-9-3-5-10(6-4-9)20-8-12(19)16-14-17-13(21-18-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,18,19) |
InChI Key |
FXRNHNJAJPSJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.